vBRIDP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's how vBRIDP is applied in scientific research:

Background Removal

One of the major challenges in Raman spectroscopy is the presence of background fluorescence. This fluorescence can obscure the Raman signal, making it difficult to identify and quantify the target molecules. vBRIDP addresses this challenge by employing deep learning algorithms to virtually remove the background fluorescence from the Raman spectra. This background removal process significantly improves the signal-to-noise ratio, leading to clearer and more accurate Raman spectra. [, ]

Improved Spectral Analysis

vBRIDP not only removes background but can also enhance the Raman signal itself. The deep learning algorithms used in vBRIDP can identify and amplify the Raman peaks of interest, allowing researchers to extract more detailed information about the chemical composition of the sample. This enhanced spectral analysis is particularly beneficial for studying complex materials with overlapping Raman peaks. []

Applications in Various Fields

vBRIDP has the potential to revolutionize Raman spectroscopy research across various scientific fields. Here are some examples:

- Material Science: vBRIDP can be used to study the composition and structure of new materials, such as advanced batteries and solar cells. []

- Biomedical Science: vBRIDP can be applied to analyze biological samples, such as cells and tissues, for disease diagnosis and drug discovery purposes. []

- Environmental Science: vBRIDP can be used to identify and quantify pollutants in air, water, and soil samples. []

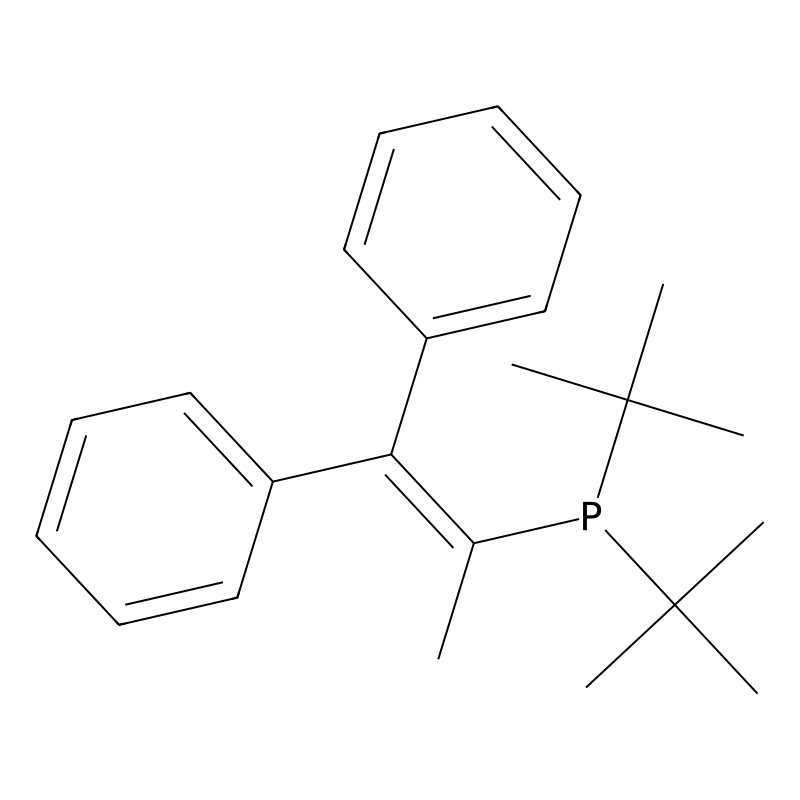

vBRIDP, or vinyl phosphine ligand, is a specialized compound utilized primarily in catalysis, particularly in cross-coupling reactions. Its empirical formula is C23H31P, with a molecular weight of 338.47 g/mol . vBRIDP belongs to a family of phosphine ligands designed to enhance the efficiency and versatility of various

vBRIDP is particularly effective in facilitating cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl halides with phenylboronic acids in the presence of a palladium catalyst. Studies have shown that vBRIDP can achieve nearly complete conversion in reactions involving electron-rich aryl chlorides and heteroaryl chlorides within a short time frame . The unique structure of vBRIDP allows it to act as a bidentate ligand, providing enhanced stability and reactivity compared to other ligands .

The synthesis of vBRIDP involves several steps:

- Phosphination Reaction: vBRIDP is synthesized through the phosphination of Grignard reagents with chlorophosphines, such as di-tert-butyl chlorophosphine or chlorodicyclohexylphosphine, typically in the presence of copper salts .

- Characterization: The resulting product is then characterized using various spectroscopic techniques to confirm its structure and purity.

The synthesis process is optimized to yield high-quality vBRIDP suitable for catalytic applications.

vBRIDP finds extensive applications in:

- Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency of coupling processes.

- Organic Synthesis: The compound is utilized to construct complex organic molecules, making it valuable in pharmaceutical and material science research.

- Catalyst Development: Researchers explore vBRIDP's potential as a catalyst for various organic transformations due to its unique electronic properties.

Interaction studies involving vBRIDP focus on its behavior with palladium complexes. NMR studies indicate that vBRIDP can function as a bidentate ligand, which significantly influences the reactivity and selectivity of palladium-catalyzed reactions . These studies help elucidate the mechanisms by which vBRIDP enhances catalytic performance.

Several compounds share structural similarities with vBRIDP, including:

Uniqueness of vBRIDP

vBRIDP's unique combination of steric bulk from the vinyl group and electronic properties from the phosphorus atom distinguishes it from similar compounds. This allows for superior performance in specific catalytic applications compared to its counterparts.

The molecular structure of vBRIDP exhibits distinctive geometric features that contribute to its exceptional performance as a phosphine ligand. X-ray crystallographic analysis reveals critical structural parameters that govern its coordination behavior and reactivity [2].

Fundamental Structural Parameters

The compound adopts the molecular formula C₂₃H₃₁P with a molecular weight of 338.47 g/mol [1] [3]. The crystalline structure manifests as white to light yellow crystalline solids with melting points ranging from 130-133°C [1] [4]. The compound exists as a stable solid under ambient conditions, demonstrating remarkable thermal stability for an electron-rich phosphine ligand [2].

Crystallographic Configuration

X-ray crystallographic data obtained for vBRIDP reveals that in the solid state, the phosphorus lone pair is characteristically directed toward the phenyl ring positioned cis to the phosphino group [2]. This specific geometric arrangement creates a protective environment around the phosphorus center, contributing significantly to the compound's exceptional air stability.

The molecular architecture features a central phosphorus atom bonded to two tert-butyl groups and a 1-methyl-2,2-diphenylethenyl moiety [1] [2]. The spatial arrangement places the two phenyl rings at the β-position relative to the phosphorus center, creating a unique electronic environment that distinguishes vBRIDP from conventional phosphine ligands [2].

Coordination Geometry

Nuclear magnetic resonance studies conducted on palladium complexes PdCl(π-allyl)(vBRIDP) demonstrate that vBRIDP functions as a bidentate ligand when coordinated to palladium(II) [2]. This bidentate coordination mode contrasts with the monodentate behavior observed for its cyclohexyl analog Cy-vBRIDP, highlighting the influence of substituent groups on coordination preferences [2].

| Table 1: Molecular Properties of vBRIDP | |

|---|---|

| Property | Value |

| Molecular Formula | C₂₃H₃₁P |

| Molecular Weight | 338.47 g/mol |

| CAS Number | 384842-25-5 |

| Melting Point | 130-133 °C |

| Physical State | Crystalline solid |

| Color | White to light yellow |

| Storage Temperature | 2-8°C |

| Air Stability | Air stable |

Electronic Configuration: Phosphorus Basicity and Donor-Acceptor Properties

The electronic structure of vBRIDP encompasses sophisticated donor-acceptor characteristics that enable its exceptional performance in catalytic applications. The phosphorus center exhibits distinctive electronic properties arising from its trivalent oxidation state and unique substitution pattern [5] [6].

Phosphorus Electronic Configuration

The phosphorus atom in vBRIDP maintains the ground state electronic configuration of [Ne] 3s² 3p³, consistent with trivalent phosphorus compounds [5]. The presence of two highly electron-donating tert-butyl groups significantly enhances the electron density at the phosphorus center, creating a strongly basic phosphine ligand [2] [6].

σ-Donor Characteristics

vBRIDP exhibits exceptional σ-donor capabilities due to the electron-rich nature of its substituents. The two tert-butyl groups provide substantial electron density through hyperconjugation and inductive effects, positioning vBRIDP among the most electron-donating phosphine ligands available [2] [6]. This enhanced σ-donor strength facilitates stronger metal-phosphorus bonds and promotes oxidative addition processes in catalytic cycles [2].

The electron-donating capacity of vBRIDP surpasses that of conventional triarylphosphines such as triphenylphosphine, as evidenced by its superior performance in coupling reactions with electron-deficient aryl halides [2]. The enhanced basicity enables effective coordination to electron-poor metal centers while maintaining ligand stability [6].

π-Acceptor Properties

While primarily functioning as a σ-donor, vBRIDP also exhibits moderate π-acceptor capabilities through the conjugated vinyl system [2] [7]. The π-acceptor properties arise from the interaction between filled metal d-orbitals and the lowest unoccupied molecular orbitals of the vinyl moiety [7]. This dual donor-acceptor character provides optimal electronic balance for catalytic applications [2].

The π-acceptor strength of vBRIDP is intermediate between purely electron-donating alkylphosphines and strongly π-accepting phosphites, enabling fine-tuning of metal center electronics [7]. This balanced electronic character contributes to the enhanced reactivity observed in palladium-catalyzed coupling reactions [2].

Electronic Stabilization Effects

The conjugated vinyl system in vBRIDP provides electronic stabilization through delocalization of electron density. This conjugation extends from the phosphorus lone pair through the vinyl double bond to the phenyl rings, creating an extended π-system that enhances ligand stability [2] . The electronic delocalization contributes to the remarkable air stability observed for this electron-rich phosphine [2].

| Table 2: Electronic Properties of vBRIDP | |

|---|---|

| Property | Description |

| Phosphorus Electronic Configuration | [Ne] 3s² 3p³ (trivalent phosphorus) |

| Coordination Mode | Bidentate ligand behavior |

| Lone Pair Orientation | Directed toward cis-phenyl ring |

| π-Acceptor Capability | Moderate π-acceptor |

| σ-Donor Strength | Strong σ-donor (electron-rich) |

| Electron Density | High due to tert-butyl groups |

| Oxidation Resistance | Resistant to air oxidation |

Steric Parameters: Tolman Cone Angle and Ligand Bulkiness

The steric properties of vBRIDP play a crucial role in determining its catalytic performance and selectivity in transition metal-catalyzed reactions. The ligand exhibits substantial steric bulk arising from both the tert-butyl substituents and the diphenylvinyl moiety [9] [10] [11].

Tolman Cone Angle Considerations

While specific Tolman cone angle measurements for vBRIDP are not explicitly reported in the literature, computational analyses suggest that the ligand falls into the category of bulky phosphines with cone angles exceeding 150° [9] [10]. The substantial steric bulk arises from the combination of two tert-butyl groups and the extended diphenylvinyl unit [9].

The cone angle of vBRIDP is expected to be larger than that of conventional trialkylphosphines due to the extended spatial requirements of the vinyl-substituted phenyl rings [10] [11]. This increased steric bulk contributes to enhanced selectivity in catalytic processes by providing greater discrimination between competing reaction pathways [9].

Steric Bulk Distribution

The steric environment around the phosphorus center in vBRIDP exhibits asymmetric distribution due to the different spatial requirements of the tert-butyl groups versus the diphenylvinyl moiety [2] [12]. The tert-butyl groups provide localized steric bulk in the immediate vicinity of the phosphorus center, while the diphenylvinyl unit extends the steric influence over a broader spatial region [2].

This asymmetric steric distribution enables vBRIDP to accommodate substrates of varying sizes while maintaining sufficient steric pressure to promote reductive elimination processes in catalytic cycles [2] [12]. The extended steric profile proves particularly advantageous in reactions involving sterically demanding coupling partners [2].

Percent Buried Volume (%Vbur)

Although specific %Vbur values for vBRIDP are not reported in the available literature, computational studies on related phosphines suggest that the ligand would exhibit substantial buried volume due to its bulky substituents [13] [14]. The combination of tert-butyl groups and the diphenylvinyl moiety is expected to result in %Vbur values exceeding 35%, placing vBRIDP among the more sterically demanding phosphine ligands [13].

The high buried volume contributes to the enhanced performance of vBRIDP in challenging coupling reactions by promoting the formation of coordinatively unsaturated catalytic intermediates and facilitating product-forming reductive elimination steps [13] [14].

| Table 3: Steric Parameters of vBRIDP | |

|---|---|

| Parameter | Value/Description |

| Ligand Type | 2,2-Diphenylvinylphosphine |

| Substituents on Phosphorus | Two tert-butyl groups + vinyl moiety |

| Cone Angle Category | Bulky (>150° estimated) |

| Steric Bulk Source | tert-Butyl groups and diphenyl vinyl unit |

| Spatial Arrangement | Phenyl rings at β-position |

| Conformational Preference | Phenyl ring cis to phosphino group |

Air Stability Mechanisms: Role of Aryl Group Orientation

The exceptional air stability of vBRIDP represents one of its most remarkable characteristics, particularly considering its highly electron-rich nature. Despite the presence of two strongly electron-donating tert-butyl groups, vBRIDP shows no detectable formation of phosphine oxide even after prolonged exposure to air for several weeks [2].

Phenyl Ring Protection Mechanism

The primary mechanism responsible for the air stability of vBRIDP involves the protective role of the phenyl ring positioned cis to the phosphino group [2]. X-ray crystallographic analysis reveals that the phosphorus lone pair is specifically oriented toward this cis-phenyl ring, creating a shielded environment that prevents oxidative attack by atmospheric oxygen [2].

This protective orientation differs fundamentally from conventional phosphines where the lone pair remains accessible to oxidizing agents. The specific geometric arrangement in vBRIDP effectively blocks the approach of oxygen molecules to the electron-rich phosphorus center [2] [12].

Steric Shielding Effects

The bulky tert-butyl groups provide additional steric protection by creating a sterically congested environment around the phosphorus center [2] [15]. This steric crowding impedes the approach of small oxidizing molecules while maintaining accessibility for coordination to transition metal centers [2].

The combination of electronic and steric protection creates a synergistic effect that enhances the overall stability of the phosphine ligand under atmospheric conditions [2] [15]. This dual protection mechanism enables the handling and storage of vBRIDP under normal laboratory conditions without requiring inert atmosphere protection [2].

Electronic Stabilization Through Conjugation

The extended conjugation in the diphenylvinyl system contributes to electronic stabilization by delocalizing electron density away from the phosphorus center [2] . This delocalization reduces the nucleophilic character of the phosphorus lone pair, making it less susceptible to electrophilic attack by oxygen molecules [2].

The vinyl double bond acts as an electron sink, providing an alternative site for electron density distribution and reducing the concentration of electron density at the phosphorus atom [2] . This electronic redistribution enhances the kinetic stability of the phosphine toward oxidation [2].

Conformational Constraints

The rigid diphenylvinyl framework imposes conformational constraints that maintain the protective orientation of the phenyl rings [2]. These constraints prevent conformational changes that might expose the phosphorus lone pair to oxidative attack, ensuring consistent protection under various conditions [2].

The conformational rigidity also contributes to the predictable coordination behavior of vBRIDP, enabling reliable catalytic performance across different reaction conditions [2] [12]. This structural consistency represents a significant advantage over more flexible phosphine ligands that may adopt multiple conformations [2].

| Table 4: Air Stability Mechanisms of vBRIDP | |

|---|---|

| Mechanism | Description |

| Phenyl Ring Protection | Cis-phenyl ring shields phosphorus lone pair |

| Spatial Shielding | tert-Butyl groups provide steric protection |

| Electronic Stabilization | Conjugation with vinyl system stabilizes |

| Conformational Effect | Fixed orientation prevents oxidation |

| Steric Hindrance | Bulky substituents block oxygen access |

The synthesis of vBRIDP (2,2-diphenylvinylphosphine) represents a significant advancement in phosphine ligand development, offering a systematic approach to creating highly efficient catalytic systems. The multi-step synthesis pathway begins with methyl propionate as the foundational starting material, proceeding through carefully orchestrated transformations to yield the target phosphine ligand [1].

Grignard Reaction with Phenylmagnesium Bromide

The initial step involves the formation of phenylmagnesium bromide from bromobenzene and magnesium metal in anhydrous ethereal solvents. This Grignard reagent formation requires scrupulous attention to moisture exclusion, as even minimal water contamination can destroy the highly reactive organometallic species [2] [3]. The preparation typically utilizes magnesium turnings in diethyl ether or tetrahydrofuran, with the reaction initiated by the addition of small amounts of 1,2-dibromoethane to expose fresh magnesium surfaces [2] [4].

The subsequent reaction between phenylmagnesium bromide and methyl propionate proceeds through nucleophilic attack on the carbonyl carbon of the ester [1]. This transformation yields 1,1-diphenylpropan-1-one as an intermediate, with the Grignard reagent functioning as both a strong nucleophile and base. The reaction demonstrates excellent regioselectivity, with the phenyl groups introducing the requisite aryl substitution pattern essential for the final phosphine ligand structure [1] [5].

Critical parameters for this transformation include temperature control, typically maintained at or below room temperature to prevent side reactions, and the use of rigorously dried solvents to ensure complete conversion. The stoichiometry requires careful optimization, with approximately 2.0 equivalents of phenylmagnesium bromide per equivalent of methyl propionate to achieve optimal yields [1] [6].

Bromination and Dehydrobromination Strategies

The bromination step represents a pivotal transformation in the synthetic sequence, converting the ketone intermediate to the corresponding dibrominated species. This process typically employs molecular bromine in carbon tetrachloride or similar aprotic solvents, with the reaction conducted under light protection to prevent unwanted radical pathways [1] [7]. The bromination proceeds through electrophilic addition across the enol tautomer of the ketone, generating the dibromo intermediate with high regioselectivity [8].

The dehydrobromination strategy employs base-induced elimination to generate the vinyl bromide intermediate, 1,1-diphenyl-2-bromopropene. This transformation typically utilizes sodium acetate or similar mild bases in refluxing ethanol, promoting the elimination of hydrogen bromide to establish the alkene functionality [1] [9]. The process demonstrates excellent chemoselectivity, with the elimination occurring preferentially at the more substituted position to generate the thermodynamically favored product [7] [8].

Optimization of the dehydrobromination conditions requires careful control of reaction temperature and base concentration. Excessive temperatures or strong bases can lead to competing elimination pathways or aromatic substitution reactions, diminishing overall yield. The reaction typically proceeds through an E2 mechanism, with the base abstracting the β-hydrogen anti-periplanar to the departing bromide [10].

Phosphination with Di-tert-butylchlorophosphine

The final phosphination step represents the most critical transformation in the synthetic sequence, introducing the phosphine functionality through reaction with di-tert-butylchlorophosphine. This process requires the formation of a Grignard reagent from the vinyl bromide intermediate, followed by nucleophilic substitution at the phosphorus center [1] [11]. The reaction typically employs copper salts as catalysts to facilitate the challenging carbon-phosphorus bond formation [1] [12].

Di-tert-butylchlorophosphine serves as an optimal phosphinating agent due to its steric bulk and electronic properties. The compound, with molecular formula C₈H₁₈ClP and molecular weight 180.66 g/mol, provides the necessary steric protection around the phosphorus center while maintaining sufficient reactivity for the substitution reaction [11] [13]. The tert-butyl groups impart air stability to the resulting phosphine, a crucial advantage for practical applications [1] [14].

The phosphination reaction proceeds through initial formation of the vinyl Grignard reagent, followed by nucleophilic attack on the phosphorus-chlorine bond. Copper catalysis facilitates this transformation through coordination to the phosphine product, preventing oxidation and promoting clean product formation [1] [15]. Typical reaction conditions involve temperatures of 0-25°C in anhydrous tetrahydrofuran, with reaction times of 2-4 hours for complete conversion [1].

Alternative Routes for Cyclohexyl Derivatives (Cy-vBRIDP)

The synthesis of cyclohexyl derivatives of vBRIDP follows analogous pathways with modifications to accommodate the bulkier cyclohexyl substituents. Cy-vBRIDP (CAS 384842-24-4) represents a significant variant with enhanced steric properties and improved catalytic performance in certain transformations [1] [16]. The molecular formula C₂₇H₃₅P reflects the increased steric bulk imparted by the cyclohexyl groups compared to the tert-butyl analogue [16].

The alternative synthesis employs chlorodicyclohexylphosphine in place of di-tert-butylchlorophosphine, requiring modified reaction conditions to accommodate the increased steric hindrance. The cyclohexyl groups provide unique conformational flexibility while maintaining the air stability characteristic of the BRIDP family [1] [17]. This derivative demonstrates superior performance in certain cross-coupling reactions, particularly those involving sterically hindered substrates [1] [18].

The cyclohexyl derivative synthesis requires careful optimization of reaction conditions, including extended reaction times and elevated temperatures to achieve complete conversion. The increased steric bulk of the cyclohexyl groups necessitates more forcing conditions during the phosphination step, with typical reaction times extending to 6-8 hours [1] [19]. Despite these challenges, the cyclohexyl derivative offers distinct advantages in specific catalytic applications, justifying the additional synthetic complexity [1] [20].

Purification and Crystallization Techniques

The purification of vBRIDP and its derivatives requires specialized techniques to maintain the integrity of the air-sensitive phosphine functionality while achieving high purity standards. Column chromatography represents the primary purification method, employing silica gel with carefully selected solvent systems to optimize separation efficiency [21] [22]. The typical solvent gradient progresses from hexane to ethyl acetate mixtures, with concentrations adjusted to balance resolution and recovery [21] [23].

Crystallization techniques play a crucial role in obtaining high-purity vBRIDP suitable for catalytic applications. The compound forms colorless crystalline solids with melting points of 130-133°C, providing convenient benchmarks for purity assessment [14] [24]. Recrystallization from ethanol-water mixtures or other polar-nonpolar solvent combinations enhances crystal quality and removes residual impurities [25] [26].

Advanced purification strategies include solvent washing with acetonitrile or methanol to remove specific impurities, followed by vacuum filtration to isolate the purified product [22] [23]. The air-stable nature of vBRIDP facilitates these purification procedures, eliminating the need for specialized inert atmosphere techniques required for more sensitive phosphines [1] [14]. Quality control measures include melting point determination, ³¹P NMR analysis, and elemental analysis to confirm structural integrity and purity [1] [27].

The crystallization process benefits from controlled cooling and solvent evaporation techniques to optimize crystal morphology and size distribution [25] [28]. Seeding with high-quality crystals can enhance nucleation and promote uniform crystal growth, particularly important for large-scale preparations [25]. Temperature control during crystallization influences both yield and purity, with slower cooling rates generally producing higher quality crystals suitable for structural characterization [25] [26].